molecular formula C18H16N2O3 B5266158 2-(1H-indol-3-yl)-N-(3-methoxybenzyl)-2-oxoacetamide

2-(1H-indol-3-yl)-N-(3-methoxybenzyl)-2-oxoacetamide

Cat. No.: B5266158
M. Wt: 308.3 g/mol
InChI Key: WRUTXEAYYQYJHO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(3-methoxybenzyl)-2-oxoacetamide is a complex organic compound that features an indole ring, a methoxybenzyl group, and an oxoacetamide moiety

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-methoxyphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-13-6-4-5-12(9-13)10-20-18(22)17(21)15-11-19-16-8-3-2-7-14(15)16/h2-9,11,19H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUTXEAYYQYJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(3-methoxybenzyl)-2-oxoacetamide typically involves the condensation of 1H-indole-3-carboxaldehyde with 3-methoxybenzylamine, followed by an acylation reaction with oxalyl chloride. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The steps can be summarized as follows:

    Condensation Reaction: 1H-indole-3-carboxaldehyde reacts with 3-methoxybenzylamine in the presence of a suitable catalyst.

    Acylation Reaction: The resulting intermediate is then treated with oxalyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(3-methoxybenzyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or benzyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(3-methoxybenzyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methoxybenzyl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. The oxoacetamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-benzyl-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(3-chlorobenzyl)-2-oxoacetamide

Uniqueness

2-(1H-indol-3-yl)-N-(3-methoxybenzyl)-2-oxoacetamide is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacophore and its interactions with molecular targets.

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